2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

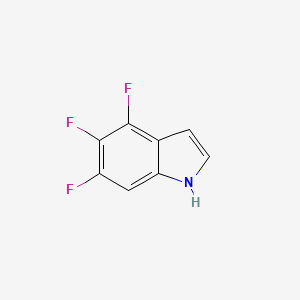

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium es un compuesto orgánico fluorado conocido por su estructura química y propiedades únicas. Este compuesto es parte de la familia triazatriphosphinane, que se caracteriza por la presencia de átomos de nitrógeno y fósforo en una disposición cíclica. La sustitución hexafluoro agrega estabilidad y reactividad significativas a la molécula, lo que la hace valiosa en diversas aplicaciones químicas.

Métodos De Preparación

La síntesis de 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium generalmente implica la reacción de triclorofosfina con hexafluoroacetona en presencia de una base. Las condiciones de reacción a menudo requieren una atmósfera inerte y bajas temperaturas para evitar la descomposición de los reactivos y productos. Los métodos de producción industrial pueden incluir reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del compuesto .

Análisis De Reacciones Químicas

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos de fosfina.

Reducción: Las reacciones de reducción típicamente implican el uso de agentes reductores como el hidruro de aluminio y litio, lo que resulta en la formación de derivados de fosfina.

Sustitución: Los grupos hexafluoro se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.

Aplicaciones Científicas De Investigación

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de compuestos fluorados y como catalizador en diversas reacciones químicas.

Biología: La estabilidad y reactividad del compuesto lo hacen útil en el desarrollo de moléculas bioactivas y productos farmacéuticos.

Medicina: Se explora su potencial en sistemas de administración de fármacos y como componente en agentes de diagnóstico.

Mecanismo De Acción

El mecanismo de acción de 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium implica su interacción con varios objetivos moleculares. Los átomos de flúor mejoran la capacidad del compuesto para formar enlaces fuertes con otras moléculas, lo que lleva a una mayor estabilidad y reactividad. Los átomos de nitrógeno y fósforo en la estructura cíclica permiten una química de coordinación única, que se explota en la catálisis y la ciencia de los materiales .

Comparación Con Compuestos Similares

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium se puede comparar con otros compuestos similares, como:

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane: Carece del componente triium, lo que resulta en diferente reactividad y aplicaciones.

Derivados de this compound: Versiones modificadas con grupos funcionales adicionales que adaptan las propiedades del compuesto para aplicaciones específicas.

Otros triazatriphosphinanes fluorados: Estos compuestos comparten características estructurales similares pero difieren en el número y la posición de los átomos de flúor, lo que afecta su comportamiento químico y usos.

Este artículo detallado proporciona una descripción general completa de this compound, destacando su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares

Propiedades

Fórmula molecular |

F6H3N3P3+3 |

|---|---|

Peso molecular |

251.956 g/mol |

Nombre IUPAC |

2,2,4,4,6,6-hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium |

InChI |

InChI=1S/F6H3N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H/q+3 |

Clave InChI |

RMTHLJBPNATBRW-UHFFFAOYSA-N |

SMILES canónico |

N1[P+](N[P+](N[P+]1(F)F)(F)F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)

![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)

![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)